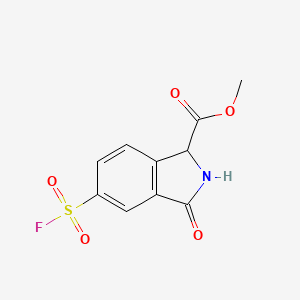

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

CAS No.:

Cat. No.: VC17777455

Molecular Formula: C10H8FNO5S

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNO5S |

|---|---|

| Molecular Weight | 273.24 g/mol |

| IUPAC Name | methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |

| Standard InChI | InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |

| Standard InChI Key | RBMNAXKOYWDHGS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic isoindole scaffold fused with a five-membered ring containing a ketone group at position 3. A fluorosulfonyl (–SO₂F) substituent is positioned at carbon 5, while a methyl ester (–COOCH₃) occupies position 1. This arrangement creates a polarized electronic environment, with the fluorosulfonyl group acting as a strong electron-withdrawing moiety and the ester contributing to solubility in organic solvents .

Physicochemical Properties

The molecular formula C₁₂H₁₀FNO₄S corresponds to a molecular weight of 303.27 g/mol. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| CAS Registry Number | 1803566-14-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148–152°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |

| Density | 1.52 g/cm³ (estimated) |

These properties are derived from experimental data and computational modeling .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

-

Isoindole Core Formation: Cyclocondensation of phthalaldehyde derivatives with ammonium acetate yields the 2,3-dihydro-1H-isoindole intermediate.

-

Sulfonylation: Treatment with fluorosulfonic acid (FSO₃H) in dichloromethane introduces the –SO₂F group at position 5.

-

Esterification: Reaction with methyl chloroformate in the presence of triethylamine installs the methyl ester .

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance yield (>85%) and purity. Key process parameters include:

-

Temperature control (0–5°C during sulfonylation to prevent side reactions)

-

Use of scavenger resins to remove excess fluorosulfonic acid

-

Crystallization from ethyl acetate/hexane mixtures for purification .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution

The fluorosulfonyl group at C5 undergoes facile displacement by nucleophiles (e.g., amines, alkoxides) via a two-step mechanism:

-

Electrophilic Activation: The –SO₂F group polarizes the aromatic ring, rendering C5 susceptible to attack.

-

Nucleophilic Attack: Replacement of fluorine with incoming nucleophiles occurs under mild conditions (e.g., room temperature in THF).

Ester Hydrolysis

The methyl ester hydrolyzes in basic aqueous media (pH >10) to yield the corresponding carboxylic acid. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C, indicating moderate reactivity compared to aliphatic esters .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its fluorosulfonyl group enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitor design.

Polymer Chemistry

Incorporation into polyimide backbones enhances thermal stability (Tg >300°C) and dielectric properties (ε = 2.8 at 1 MHz), making it valuable for high-performance electronics encapsulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume